Cannabinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLYOIFKLUMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Record name | CANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19949 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048996 | |
| Record name | Cannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets. (NTP, 1992) | |
| Record name | CANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19949 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
365 °F at 0.05 mmHg (NTP, 1992) | |
| Record name | CANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19949 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
521-35-7 | |
| Record name | CANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19949 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cannabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabinol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cannabinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6,9-trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UYP6MC9GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
169 to 171 °F (NTP, 1992) | |
| Record name | CANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19949 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Pharmacological Profile and Receptor Interactions of Cannabinol
Cannabinoid Receptor (CBR) Binding and Modulation
The primary mechanism of action for CBN involves its interaction with the two main cannabinoid receptors, CB1 (CB1R) and CB2 (CB2R), which are key components of the endocannabinoid system. wikipedia.org
Cannabinol acts as a low-affinity partial agonist at the CB1 receptor. wikipedia.orgcoconote.appcanatura.com CB1 receptors are predominantly located in the central nervous system and are responsible for mediating the psychoactive effects of cannabinoids like THC. inmedpharma.comnih.gov However, CBN's affinity for the CB1 receptor is significantly lower than that of THC, estimated to be about 10% of THC's activity. canatura.com This weak interaction means that much higher concentrations of CBN are required to elicit effects compared to THC. wikipedia.orghempking.eu Consequently, CBN is generally considered to be mildly psychoactive or non-psychoactive. inmedpharma.comwikipedia.org
When compared to other cannabinoids, particularly THC, CBN exhibits a unique binding profile. Research indicates that CBN has a binding affinity for the CB1 receptor that is approximately 5 to 10 times lower than that of THC. wikipedia.orgnih.gov In contrast, CBN demonstrates a higher binding affinity and selectivity for the CB2 receptor, which is primarily associated with the immune system. inmedpharma.comwikipedia.orgcoconote.app This preferential binding to CB2 receptors suggests a more significant influence on immune function than on the central nervous system. inmedpharma.commilehighlabs.com
Some studies have reported that CBN's potency at the CB2 receptor is comparable to that of THC, while others suggest it is two to four times lower. nih.gov The binding affinity (Ki) values for CBN further illustrate its receptor preference.
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound (CBN) | CB1R | 211.2 nM wikipedia.orgcoconote.app |
| This compound (CBN) | CB2R | 126.4 nM wikipedia.orgcoconote.app |
Modulation of the Endocannabinoid System (ECS) Components
The endocannabinoid system is a crucial biological system involved in regulating and balancing numerous physiological processes to maintain homeostasis. amsterdamgenetics.compbslearningmedia.org
CBN directly influences endocannabinoid signaling by binding to and activating CB1 and CB2 receptors. inmedpharma.comwikipedia.org This binding initiates a cascade of signals that modulate various bodily functions. inmedpharma.com The activation of CB1 receptors, although weak, can influence neurotransmitter release in the brain, while the more pronounced activation of CB2 receptors can modulate immune cell activity and inflammatory responses. milehighlabs.comnih.gov The biological effects of cannabinoids are primarily mediated through these G-protein coupled receptors. nih.gov
The primary function of the endocannabinoid system is to maintain the body's internal balance, or homeostasis. pbslearningmedia.orgcannakeys.com This system is involved in regulating processes such as pain, mood, appetite, and immune function. nih.gov By interacting with cannabinoid receptors, cannabinoids like CBN can influence the ECS and assist in the regulation of these processes. amsterdamgenetics.compurepuff.com Given CBN's affinity for both CB1 and CB2 receptors, it has the potential to contribute to the homeostatic functions of the ECS, although the full extent of its functional implications is still an area of active research. inmedpharma.com
Exploration of Non-Cannabinoid Receptor System Interactions
Emerging research indicates that the pharmacological effects of cannabinoids are not limited to their interactions with CB1 and CB2 receptors. nih.gov Like other minor cannabinoids, CBN has been found to interact with several other receptor systems, an area that warrants further investigation.
Detailed research findings have shown that CBN can modulate various Transient Receptor Potential (TRP) channels. nih.govmdpi.com It acts as an agonist on TRPV1 (the capsaicin (B1668287) receptor), TRPV2, TRPV3, and TRPV4 channels. mdpi.com Furthermore, CBN functions as a potent antagonist of the TRPM8 channel (the cold and menthol (B31143) receptor) and an agonist of the TRPA1 channel. wikipedia.orgmdpi.com These interactions with TRP channels may contribute to its potential effects on pain and inflammation. nih.gov
Additionally, some studies suggest potential interactions with other receptors, such as G protein-coupled receptors GPR55 and GPR18, where CBN may act as an antagonist. wikipedia.org The activity of phytocannabinoids at these non-cannabinoid receptors represents a growing field of study to fully understand their therapeutic potential. nih.govrsc.org
Mechanisms of Action of Cannabinol at Cellular and Molecular Levels
Immunomodulatory Pathways
CBN, like other cannabinoids such as cannabidiol (B1668261) (CBD) and Δ9-tetrahydrocannabinol (Δ9-THC), has been shown to influence immune responses at the cellular level. frontiersin.org These effects are mediated through interactions with components of the endocannabinoid system and other non-cannabinoid receptors and signaling pathways.
Regulation of Pro-inflammatory Cytokine Production
A key aspect of CBN's immunomodulatory activity is its demonstrated ability to inhibit the production of pro-inflammatory cytokines. frontiersin.org Pro-inflammatory cytokines are signaling molecules that play a critical role in initiating and amplifying inflammatory responses. While detailed studies on the specific pro-inflammatory cytokines inhibited by CBN are less extensive than for CBD and THC, the general class of compounds to which CBN belongs is known to reduce the production and release of mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comwikipedia.org
Upregulation of Anti-inflammatory Mediators (e.g., Interleukin-10)
Research on the effects of cannabinoids on anti-inflammatory mediators, such as Interleukin-10 (IL-10), primarily highlights the roles of THC and CBD in increasing their levels. frontiersin.orgresearchgate.netnih.govnih.gov IL-10 is an immunosuppressive cytokine that helps to limit the duration and intensity of inflammatory responses. While CBN is recognized for its inhibitory effects on pro-inflammatory cytokines, the available information does not explicitly demonstrate a direct stimulatory effect of CBN alone on the production of anti-inflammatory mediators like IL-10.
Influence on Inflammasome Signaling Pathways
Inflammasomes are multiprotein complexes that play a crucial role in innate immunity and inflammation by processing and activating pro-inflammatory cytokines like IL-1β and Interleukin-18 (IL-18). nih.govnih.govmdpi.com Studies indicate that cannabinoids, particularly CBD and THC, can modulate inflammasome signaling, including the NLRP3 inflammasome, leading to reduced levels of mature IL-1β and IL-18. researchgate.netresearchgate.netwikipedia.orgnih.govmdpi.comacs.orgresearchgate.net Given that CBN is shown to inhibit pro-inflammatory cytokine production, which are downstream products of inflammasome activation, it is plausible that CBN may also influence inflammasome pathways. frontiersin.org However, specific research detailing CBN's isolated effects on inflammasome assembly or activation is limited in the provided literature.
Anti-inflammatory Signal Transduction Mechanisms
Cannabinoids exert their anti-inflammatory effects through interactions with various cellular receptors and subsequent modulation of intracellular signal transduction pathways. CBN acts as a low affinity partial agonist at both Cannabinoid Receptor 1 (CB1R) and Cannabinoid Receptor 2 (CB2R). mdpi.comwikipedia.org It exhibits a higher selectivity for CB2R, which are predominantly expressed on immune cells and are significantly involved in immunomodulatory responses. wikipedia.org
Beyond cannabinoid receptors, CBN has also been shown to interact with other targets, acting as an agonist at the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an antagonist at the Transient Receptor Potential Melastatin 8 (TRPM8) channel. mdpi.com
Cannabinoid receptor activation, particularly CB2R engagement, can influence various downstream signaling cascades involved in inflammation. These include pathways involving adenylyl cyclase, Mitogen-Activated Protein Kinases (MAPK) such as p38 and ERK1/2, Phosphoinositide 3-kinase (PI3K)/Akt, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Janus Kinase / Signal Transducer and Activator of Transcription (JAK/STAT) pathways. frontiersin.orgnih.govresearchgate.netnih.govmdpi.comacs.orgresearchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.netrealmofcaring.orgbrjp.org.brahajournals.orgijpp.com For instance, cannabinoids can inhibit adenylyl cyclase activity and modulate MAPK pathways. nih.govresearchgate.net They have also been shown to attenuate NF-κB phosphorylation and inhibit STAT3 phosphorylation, both critical steps in the induction of pro-inflammatory gene expression. researchgate.netresearchgate.net While these mechanisms are well-documented for cannabinoids in general and for CBD and THC specifically, further research is needed to fully delineate the precise signal transduction pathways modulated by CBN in isolation.
The interaction of CBN with CB1 and CB2 receptors is summarized in the following table:
| Receptor | Affinity for CBN (Ki) | Efficacy | Primary Location |
| CB1R | 211.2 nM wikipedia.org | Low affinity partial agonist mdpi.comwikipedia.org | Central Nervous System (primarily), peripheral tissues wikipedia.orgfrontiersin.org |
| CB2R | 126.4 nM wikipedia.org | Partial agonist mdpi.comwikipedia.org | Immune cells (primarily), central and peripheral nervous system wikipedia.org |
Note: Ki values indicate binding affinity, with lower values representing higher affinity. Efficacy describes the ability of the ligand to activate the receptor.
Neurobiological Mechanisms (if explicitly demonstrated for this compound)
The neurobiological effects of cannabinoids are largely attributed to their interaction with CB1 receptors, which are highly expressed in various brain regions involved in cognition, memory, and motor control. nih.govfrontiersin.orgdrugbank.com CBN's activity as a low affinity partial agonist at CB1R suggests it may interact with this system. mdpi.comwikipedia.org The canonical mechanism of CB1 receptor activation in the brain involves retrograde signaling by endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which modulates neurotransmitter release and synaptic plasticity. wikipedia.org
While the neurobiological effects of THC, including its psychoactive properties, and the potential neuroprotective and anxiolytic effects of CBD have been more extensively studied, specific detailed neurobiological mechanisms solely attributed to CBN are less characterized in the provided literature. researchgate.netnih.govdrugbank.com The available information confirms CBN's interaction with a key neurobiological target (CB1R) but does not provide in-depth data on its unique downstream neurobiological signaling or effects.
Preclinical Efficacy Studies of Cannabinol
Investigation of Anti-inflammatory Potential
Detailed preclinical studies specifically investigating the anti-inflammatory potential of isolated cannabinol, particularly in Lipopolysaccharide (LPS)-treated in vitro and in vivo models and the mechanisms underlying specific anti-inflammatory responses (e.g., CB1R-dependent effects), were not extensively found in the provided search results. Much of the research on the anti-inflammatory effects of cannabinoids has focused on CBD and THC, highlighting the roles of CB1 and CB2 receptors in general cannabinoid-mediated anti-inflammatory responses frontiersin.orgfrontiersin.orgbiorxiv.orgscielo.brscielo.brfrontiersin.orgmdpi.com.
Efficacy in Lipopolysaccharide (LPS)-Treated In Vitro and In Vivo Models
Specific data on CBN's efficacy in LPS-treated in vitro and in vivo models were not prominently featured in the search results. Studies discussing LPS models primarily focused on the effects of CBD, demonstrating its ability to modulate inflammatory markers and cytokine production in such models foliamedica.bgmdpi.comtandfonline.com.
Mechanisms Underlying Specific Anti-inflammatory Responses (e.g., CB1R-dependent effects)
Assessment of Sedative and Sleep-Modulating Properties
Anecdotal reports have suggested that this compound may possess sleep-promoting effects. While clinical evidence in humans is limited and dated nih.gov, recent preclinical research has begun to investigate this claim objectively. A preclinical study in Long-Evan rats demonstrated that isolated CBN increased the proportion of non-rapid eye movement (NREM) sleep and rapid eye movement (REM) sleep, leading to increased total sleep time nih.govsydney.edu.au. The effect was comparable to that of zolpidem, a known sleep medication, in this rat model sydney.edu.au. This study provides the first objective evidence from preclinical research that CBN increases sleep, at least in rats, by modifying sleep architecture sydney.edu.au.
Exploration of Analgesic Efficacy in Pain Models
Preclinical studies on the analgesic efficacy of cannabinoids have largely focused on CBD and THC, demonstrating their potential in various pain models, including neuropathic and inflammatory pain nih.govbohrium.comscielo.brresearchgate.netnih.govfrontiersin.orgmdpi.com. Specific detailed preclinical data on the analgesic efficacy of isolated this compound in established pain models were not extensively found in the provided search results.
Potential Neuroprotective Activities
The neuroprotective potential of cannabinoids, particularly CBD, has been explored in preclinical models of various neurodegenerative disorders, with mechanisms linked to antioxidant and anti-inflammatory properties nih.govresearchgate.netfrontiersin.orgoatext.com. While a preclinical drug-screening platform for Alzheimer's disease mentioned that a pairwise combination of THC and CBN showed a synergistic neuroprotective interaction, detailed evidence specifically on the neuroprotective activities of isolated this compound, distinct from general cannabinoid effects, was not broadly available in the search results flowermed.com.br.
Other Emerging Therapeutic Avenues in Disease Models
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 2543 |
| Cannabidiol (B1668261) | 644019 |
| Δ9-Tetrahydrothis compound | 16078 |
Data Tables:
Based on the provided search results, detailed numerical data specifically for this compound's efficacy in preclinical studies, sufficient for creating interactive data tables, was primarily available for the sleep study in rats.
Table 1: Effect of this compound on Sleep in Rats
| Treatment Group | Effect on NREM Sleep | Effect on REM Sleep | Effect on Total Sleep Time |
| This compound | Increased proportion | Increased proportion | Increased |
| Zolpidem | Comparable effect | Comparable effect | Comparable effect |
Note: Data extracted from a preclinical study in Long-Evan rats nih.govsydney.edu.au. The specific magnitude of increase was not consistently quantified with precise numerical data points across the provided snippets to create a detailed numerical table.
Synergistic and Entourage Effects Involving Cannabinol
Interactions within Multi-Phytocannabinoid Preparations
One of the most noted interactions is between CBN and THC. A study observed that the combination of CBN and THC produced a greater sedative effect than THC alone, indicating a synergistic relationship. highdemandcannabis.com This potentiation of sedative qualities is a key area of interest for therapeutic applications. Furthermore, it has been suggested that CBN can enhance the intoxicating effects of THC. researchgate.net
The interplay between CBN and CBD is also of therapeutic interest. While CBD is known to potentially reduce the intoxicating effects of THC, CBN may act differently. cannabismdtelemed.com The combined action of CBD and CBN is being explored for more robust pain relief and anti-inflammatory effects. researchgate.net Their synergistic potential may also lead to improved sleep quality and faster sleep onset. researchgate.net In some wellness products, CBN is combined with other minor cannabinoids like Cannabigerol (CBG), with the aim of achieving a more balanced and effective therapeutic outcome through the entourage effect. mdpi.comcannabismdtelemed.com
A preclinical study investigating the anti-cancer potential of cannabinoid combinations in human breast cancer cell lines identified a promising combination consisting of THC, CBG, CBN, and CBD. This mixture displayed favorable dose reduction indices, suggesting a synergistic action that could enhance efficacy while potentially minimizing the required concentrations of individual cannabinoids. researchgate.net
Table 1: Reported Synergistic Interactions of Cannabinol (CBN) with other Phytocannabinoids
| Interacting Cannabinoid(s) | Observed Synergistic Effect | Reference(s) |
|---|---|---|
| Tetrahydrothis compound (THC) | Enhanced sedative effects | highdemandcannabis.com |
| Tetrahydrothis compound (THC) | Enhanced appetite stimulation and intoxication | researchgate.net |
| Cannabidiol (B1668261) (CBD) | Potential for more robust pain relief and anti-inflammatory effects; improved sleep quality | researchgate.net |
Contributions to Broader Phytocomplex Effects (e.g., with terpenes, flavonoids)
The entourage effect extends beyond cannabinoid-cannabinoid interactions to include non-cannabinoid compounds such as terpenes and flavonoids. highdemandcannabis.commarijuanamoment.net These aromatic and pigment molecules, respectively, are not inert but possess their own therapeutic properties that can work in concert with cannabinoids like CBN.
Flavonoids are another class of compounds that contribute to the phytocomplex. kalapa-clinic.com They are known for their antioxidant and anti-inflammatory properties. highdemandcannabis.comrealmofcaring.org Specific flavonoids found in cannabis, such as cannflavins, have demonstrated potent anti-inflammatory effects. marijuanamoment.netcannadorra.com The synergistic action of flavonoids with cannabinoids and terpenes adds another layer of complexity and therapeutic potential to full-spectrum cannabis preparations. kalapa-clinic.comrealmofcaring.org For example, flavonoids can modulate the metabolism of cannabinoids by inhibiting P450 enzymes, a mechanism also shared by CBD. kalapa-clinic.com While direct research into the synergistic effects of specific flavonoids with CBN is still emerging, the established role of flavonoids in the broader entourage effect suggests they likely influence CBN's activity.
Table 2: Potential Contributions of Terpenes and Flavonoids to this compound's Effects
| Compound Class | Example Compound | Potential Synergistic Contribution with Cannabinoids | Reference(s) |
|---|---|---|---|
| Terpene | Myrcene | May enhance sedative and relaxing effects | researchgate.net |
| Terpene | Linalool | May contribute to sedative and anxiolytic effects | nih.govalchimiaweb.com |
| Flavonoid | Cannflavin A & B | Potent anti-inflammatory effects that could complement CBN's actions | realmofcaring.orgcannadorra.com |
Methodological Approaches to Investigate Synergism in Cannabinoid Research
Investigating the synergistic and entourage effects of cannabinoids presents significant methodological challenges due to the chemical complexity of cannabis extracts. However, researchers employ a variety of in vitro, in vivo, and clinical approaches to elucidate these interactions.
In Vitro Studies:
Cell Line Assays: A common approach involves using cultured cell lines to assess the combined effects of multiple compounds. For example, studies on cancer cell lines have been used to evaluate the synergistic anti-proliferative effects of cannabinoid combinations. researchgate.net
Median Effect Analysis: This quantitative method, developed by Chou and Talalay, is used to determine whether the effect of a combination of drugs is synergistic, additive, or antagonistic. It calculates a "combination index" (CI), where a CI less than 1 indicates synergy. This method has been applied to evaluate the synergistic potential of cannabinoid combinations in cancer research. researchgate.net
In Vivo Studies:
Animal Models: Preclinical studies in animal models are crucial for understanding how synergistic effects translate to a whole organism. The zebrafish model, for instance, has been used to investigate the synergistic effects of THC and CBD on neuro-hyperactivity, providing a platform for studying cannabinoid interactions. nih.gov Rodent models are also frequently used to assess behavioral and physiological outcomes of cannabinoid combinations.
Clinical Research:
Randomized Controlled Trials (RCTs): The gold standard for clinical evidence involves well-designed RCTs. However, studying synergy in humans is complex. youtube.com Challenges include the ethical considerations of administering suboptimal doses or placebos and the inherent variability within patient populations. youtube.com
Pharmacokinetic Studies: These studies investigate how the body absorbs, distributes, metabolizes, and excretes drugs. Research has shown that interactions between cannabinoids can alter their plasma concentrations, a phenomenon termed a "pharmacokinetic entourage" effect. For example, a cannabis extract delivered significantly higher blood concentrations of cannabidiolic acid (CBDA) in mice compared to when CBDA was administered alone. sydney.edu.au
Advanced Analytical Techniques: To address the chemical complexity of cannabis, researchers are calling for more precise analytical methods to characterize and quantify the full spectrum of cannabinoids, terpenes, and flavonoids in formulations used in studies. jointcommerce.com The integration of techniques like genomics and in vivo imaging is also expected to help uncover the molecular mechanisms behind cannabinoid synergy. jointcommerce.com
Future research will require a combination of these methodologies—from foundational in vitro synergy screening to complex in vivo models and carefully designed clinical trials—to fully understand and harness the therapeutic potential of this compound's synergistic interactions. jointcommerce.comnih.gov
Advanced Analytical Methodologies for Cannabinol Profiling and Quantification
Sample Preparation and Extraction Techniques in Complex Biological and Plant Matrices
Effective sample preparation is a foundational step for accurate cannabinoid analysis, designed to isolate analytes from interfering substances within the sample matrix. azolifesciences.comdoaj.org Given the complexity of biological and plant-based samples, which contain numerous compounds like lipids, proteins, and other cannabinoids, a clean-up procedure is necessary before instrumental analysis. azolifesciences.comnih.gov
Commonly employed extraction techniques for cannabinoids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). azolifesciences.comnih.gov LLE utilizes immiscible solvents to separate compounds based on their differential solubilities. For instance, a straightforward LLE under acidic conditions can be used to isolate CBN and other cannabinoids from whole blood. pnrjournal.com Another variation is the salting-out assisted liquid-liquid extraction (SALLE), which can extract a wide range of cannabinoids with different polarities from plasma, urine, and other biological fluids. nih.gov
Solid-phase extraction is another widely used method, particularly for preparing whole blood samples. escholarship.org In SPE, the sample is passed through a solid sorbent material that retains the analytes of interest, which are then eluted with a suitable solvent, effectively cleaning up the sample. nih.gov
For plant materials, solvent extraction is the most prevalent method. cannabissciencetech.com A variety of solvents, such as ethanol (B145695), methanol (B129727), hexane, or mixtures like ethanol:acetonitrile, are used to extract cannabinoids. cannabissciencetech.comresearchgate.netnih.gov Techniques like ultrasound-assisted extraction can enhance the efficiency of this process, ensuring a high recovery of the target cannabinoids from the plant matrix. nih.gov
Modern microextraction techniques are also emerging as faster, cheaper, and more environmentally friendly alternatives that require smaller sample volumes and less organic solvent. nih.gov
| Technique | Matrix Examples | Description | Key Advantages |
| Liquid-Liquid Extraction (LLE) | Whole Blood, Plasma | Partitioning of analytes between two immiscible liquid phases. nih.govpnrjournal.com | Simple and effective for various sample types. pnrjournal.com |
| Solid-Phase Extraction (SPE) | Whole Blood, Urine | Analytes are adsorbed onto a solid phase from a liquid sample and then eluted. nih.govescholarship.org | Provides excellent sample clean-up and concentration. nih.gov |
| Solvent Extraction | Plant Material (Flowers, Oils) | Use of solvents like ethanol or methanol to dissolve cannabinoids from the matrix. cannabissciencetech.com | Widely used for plant samples; can be enhanced with ultrasonication. cannabissciencetech.comnih.gov |
| Salting-Out Assisted LLE (SALLE) | Plasma, Urine, Sweat | A water-miscible organic solvent is separated from the aqueous layer by adding salt, inducing protein precipitation and phase separation. nih.gov | Effective for extracting compounds with a range of polarities. nih.gov |
Chromatographic Separation and Detection Methods
Chromatography is the cornerstone of cannabinoid analysis, allowing for the separation of individual compounds from a complex mixture. researchgate.net The choice of chromatographic technique and detector is crucial for achieving the desired sensitivity and specificity. Both gas and liquid chromatography are widely used for cannabinoid quantification. d-nb.infodntb.gov.ua
Gas chromatography (GC) is a frequently used technique for quantifying cannabinoids. d-nb.infonih.gov In GC-MS, compounds are vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides detailed structural information based on mass-to-charge ratio and fragmentation patterns. ljmu.ac.ukjfda-online.com This makes GC-MS a powerful tool for both identifying and quantifying cannabinoids in various samples, including cannabis oils and biological fluids. nih.govdigitellinc.com
A significant consideration for GC-based methods is that the high temperatures used in the injector can cause decarboxylation of acidic cannabinoids (like THCA) into their neutral forms (like THC). cannabissciencetech.com To analyze these acidic forms accurately, a derivatization step, such as silylation, is often required to make the analytes more volatile and prevent their thermal degradation. nih.govjfda-online.com However, since Cannabinol (CBN) is already in a neutral form, this is less of a concern for its direct analysis. GC-MS methods have been successfully developed for the simultaneous quantification of CBN and other neutral and derivatized acidic cannabinoids. nih.gov
Liquid chromatography (LC) has become increasingly popular for cannabinoid analysis, in part because it separates compounds at lower temperatures, thus avoiding the issue of decarboxylation seen in GC. cannabissciencetech.com This allows for the simultaneous measurement of both the acidic and neutral forms of cannabinoids without a derivatization step. cannabissciencetech.com
Pairing LC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it ideal for detecting trace levels of cannabinoids in complex matrices like whole blood. escholarship.orgnih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly selective quantification of target analytes, minimizing interferences from the sample matrix. nih.gov Ultra-high-performance liquid chromatography (UHPLC) systems offer faster analysis times and improved resolution compared to traditional HPLC. cannabissciencetech.comspectroscopyonline.com Methods using UHPLC coupled with MS/MS have been developed to quantify CBN along with a wide range of other cannabinoids and their metabolites in a single, rapid analysis. nih.govnih.gov
High-performance liquid chromatography with a diode array detector (HPLC-DAD) or an ultraviolet (UV) detector is one of the most common and cost-effective analytical techniques for cannabinoid quantification. cannabissciencetech.comnih.govresearchgate.net This method separates cannabinoids on a column, and as they elute, they are detected based on their absorbance of UV light. mdpi.com A wavelength of 228 nm is often chosen as a suitable compromise for detecting a range of cannabinoids. shimadzu.com
HPLC-DAD is robust and widely used for routine analyses of cannabis products like oils and plant material to determine potency. nih.govmdpi.com While it is a powerful tool, it can lack the selectivity to distinguish between co-eluting compounds that are structurally similar. nih.gov However, with optimized chromatographic conditions, baseline separation of many key cannabinoids, including CBN, can be achieved. mdpi.commdpi.com Recent methods have demonstrated the simultaneous quantification of CBN and other non-psychoactive cannabinoids in human plasma and mouse matrices using HPLC-DAD. nih.gov
| Method | Principle | Advantages | Considerations |
| GC-MS | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. ljmu.ac.ukjfda-online.com | High resolution; provides structural information for identification. azolifesciences.com | Requires derivatization for acidic cannabinoids due to thermal decarboxylation. cannabissciencetech.comnih.gov |
| LC-MS/MS & UHPLC-MS | Liquid-phase separation coupled with highly selective and sensitive mass spectrometric detection. cannabissciencetech.comnih.gov | High sensitivity and specificity; no derivatization needed; suitable for complex matrices. cannabissciencetech.comnih.gov | Higher equipment cost and complexity. cannabissciencetech.com |
| HPLC-DAD/UV | Liquid-phase separation with detection based on UV light absorbance. mdpi.com | Cost-effective, robust, and widely available. researchgate.net | Lower selectivity compared to MS; may have difficulty separating structurally similar compounds. nih.gov |
Challenges and Considerations in Quantitative Analysis of this compound (e.g., stability, matrix effects)
Despite the availability of advanced analytical techniques, the quantitative analysis of this compound presents several challenges. The complexity of the cannabis matrix itself, which contains hundreds of different compounds, can make it difficult to accurately isolate and measure specific analytes like CBN. pmllabs.com
Matrix effects are a significant concern, especially in LC-MS/MS analysis of biological samples like blood and plasma. escholarship.org Co-eluting endogenous substances can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Proper sample clean-up and the use of isotopically labeled internal standards are crucial to mitigate these effects. nih.gov
The stability of cannabinoids in biological samples is another critical factor. Cannabinoids can degrade over time, especially when exposed to heat and light or during storage and sample processing. escholarship.orgnih.gov For example, studies have shown that the concentration of CBN and other cannabinoids in processed whole blood samples can decrease significantly after 72 hours, even when stored in an autosampler. escholarship.org Therefore, sample handling and storage conditions must be carefully controlled and validated to ensure the integrity of the results.
Furthermore, the lack of universally accepted, standardized testing methodologies can lead to result variability between different laboratories. pmllabs.com Establishing robust, validated methods is essential for ensuring consistency and reliability in cannabinoid quantification across the industry. karger.com The natural variability in cannabinoid content even within the same cannabis strain also demands highly sensitive and adaptable testing methods. pmllabs.com
Future Research Directions and Translational Perspectives for Cannabinol
Comprehensive Elucidation of Cannabinol's Pharmacodynamic Profiles and Mechanisms of Action
A critical area for future research involves a thorough investigation into CBN's pharmacodynamic profiles and precise mechanisms of action at the molecular and cellular levels. While some cannabinoids are known to interact with the classical cannabinoid receptors (CB₁ and CB₂) tandfonline.compharmacyscijournal.comscielo.br, the specific binding affinities and functional effects of CBN on these receptors, as well as other potential targets, require further detailed characterization. Research indicates that non-Δ⁹-THC phytocannabinoids, including CBN, may act on a wide range of pharmacological targets beyond just CB receptors nih.gov. For instance, CBD, another non-intoxicating cannabinoid, is known to interact with targets such as 5-HT1A serotonergic receptors, TRPV1–2 vanilloid receptors, and PPARs, among others drugbank.comnih.gov. Future studies should aim to identify and confirm all relevant molecular targets for CBN, including G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters. Understanding these interactions is crucial for predicting CBN's potential therapeutic effects and identifying possible off-target effects. Detailed studies are needed to map the downstream signaling pathways activated or modulated by CBN binding to its targets. This includes investigating its influence on neurotransmitter release, inflammatory pathways, and cellular processes like proliferation, differentiation, and apoptosis.
Expansion of Preclinical Efficacy Studies to Novel Disease Models
Preclinical research on CBN's therapeutic potential is still in its early stages compared to CBD and THC. Future efforts should focus on expanding preclinical efficacy studies to a wider range of disease models. This includes exploring CBN's potential in neurological disorders beyond those already cursorily investigated, such as various forms of neurodegenerative diseases, psychiatric conditions, and pain models nih.govtranspharmation.com. While some studies have explored cannabinoids in pain and neurological disorders nih.govtranspharmation.commdpi.comnih.govnih.govopenaccessjournals.com, specific preclinical data for isolated CBN in many of these models is limited. Investigations into inflammatory and autoimmune disorders, where cannabinoids have shown promise in modulating immune responses, also represent a significant area for expansion cambridge.org. Furthermore, exploring CBN's effects in models of metabolic disorders, cardiovascular diseases, and various types of cancer could reveal novel therapeutic applications ukmccs.org. It is crucial that these preclinical studies utilize standardized protocols and include both male and female animal models to account for potential sex differences in cannabinoid responses nih.gov.
Clinical Translation and Human Studies of this compound
Translating preclinical findings into human clinical trials is a critical step for establishing the therapeutic utility of CBN. As of early 2020, the first human Phase I clinical trial investigating CBN as an active pharmaceutical ingredient (API) was initiated, focusing on a topical cream formulation for symptoms of epidermolysis bullosa, including inflammation and pain europeanpharmaceuticalreview.com. Another CBN-based drug candidate was in preclinical testing for the topical treatment of glaucoma at that time europeanpharmaceuticalreview.com. These initial steps highlight the nascent stage of CBN research in humans. Future research must prioritize conducting well-designed, placebo-controlled clinical trials across various potential indications suggested by preclinical studies. These trials are necessary to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of CBN in human populations. Given the limited human data available flora-works.com, studies are needed to determine optimal routes of administration, dosing regimens, and potential interactions with other medications. The FDA encourages research and development of new drugs from cannabis and cannabis-derived compounds through the Investigational New Drug (IND) process, providing guidance on quality considerations for clinical research fda.gov.
Standardization of Research Protocols and Reference Standards for Minor Cannabinoids
The growing interest in minor cannabinoids like CBN necessitates the development and adoption of standardized research protocols and certified reference standards. Variability in study designs, extraction methods, analytical techniques, and reporting can make it challenging to compare findings across different research groups chromatographyonline.com. Establishing standardized protocols for in vitro and in vivo studies, including guidelines for cannabinoid isolation, characterization, and formulation, is essential for ensuring reproducibility and reliability of results. The availability of well-characterized and certified reference standards for CBN and other minor cannabinoids is crucial for accurate identification, quantification, and purity assessment in research samples chromatographyonline.comsigmaaldrich.com. This is particularly important for clinical translation and regulatory approval processes. Organizations like AOAC have developed standard method performance requirements for the quantitation of cannabinoids in various cannabis products, which can serve as a basis for further standardization efforts specific to minor cannabinoids sigmaaldrich.com.
Q & A
Q. What are the primary pharmacological targets of cannabinol (CBN) in preclinical models?
CBN interacts with cannabinoid receptors CB1 and CB2, but efficacy varies. Binding assays show moderate affinity for CB2 (pKi ~6.5), while functional assays (e.g., [35S]-GTPγS binding) reveal limited activity at CB1, suggesting receptor subtype specificity. Discrepancies arise from assay types: binding studies measure affinity, whereas functional assays assess downstream signaling. For example, CBN exhibits no GTPγS activation at CB1 at 10 µM but binds to CB2 in immune cells .
Q. Which analytical methods are validated for quantifying CBN in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) is widely validated for CBN quantification in hair and air samples. Key validation parameters include linearity (R² >0.99), recovery rates (85–110%), and limits of detection (LOD <1 ng/mL). For instance, a study on NCCO air purification used GC-MS to measure 87.8% CBN reduction after treatment .
Q. What are the challenges in isolating high-purity CBN from Cannabis sativa?
CBN is a degradation product of THC, requiring controlled storage (low light, 2–8°C) to prevent unintended conversion. Isolation involves chromatographic techniques (e.g., HPLC) with purity verification via NMR or GC-MS. Synthetic routes (e.g., HU-243 derivatives) are also used to avoid plant-derived impurities .
Q. How do researchers standardize experimental models for CBN’s sedative effects?
Preclinical models use behavioral assays like open-field tests and rotarod performance in rodents. Dosing regimens (1–10 mg/kg, intraperitoneal) are compared to controls (e.g., diazepam). Blinding and randomization minimize bias, while EEG recordings validate sleep latency changes .
Advanced Research Questions
Q. How can contradictions in CBN’s receptor activation data be resolved experimentally?
Discrepancies between binding and functional assays require comparative studies. For example, CBN binds CB1 (pKi ~6.0) but lacks GTPγS activation, suggesting inverse agonism or allosteric modulation. Researchers should test multiple concentrations (1 nM–10 µM) and use CB1/CB2-transfected cell lines to isolate receptor-specific effects .
Q. What in vitro models best replicate CBN’s neuroprotective effects against oxidative stress?
Neuronal cell lines (e.g., SH-SY5Y) exposed to H₂O₂ or Aβ peptides are common. Key endpoints include mitochondrial membrane potential (measured via JC-1 staining) and ROS levels. Salk Institute studies used these models to show CBN reduces oxidative damage by 40–60% at 5 µM .
Q. How should structure-activity relationship (SAR) studies for CBN derivatives be designed?
Modify functional groups (e.g., methylation at C3) and test receptor binding (radioligand competition assays) and functional activity (cAMP inhibition). Molecular docking predicts interactions with CB2’s hydrophobic binding pocket. For example, HU-243, a CBN derivative, improved stability for radioligand assays .
Q. What experimental controls are critical for assessing CBN’s immunosuppressive effects?
Include vehicle controls (e.g., DMSO), positive controls (e.g., cyclosporine), and measure cytokine levels (IL-2, TNF-α) in immune cell cultures (e.g., T-cells). Dose-response curves (0.1–10 µM) and receptor knockout models (CB2⁻/⁻) validate specificity .
Methodological Considerations
- Data Contradiction Analysis : Compare binding (pKi) vs. functional (pEC₅₀) metrics and consider receptor expression levels (e.g., CB2 dominance in immune cells) .
- Neuroprotection Study Design : Use 3D neuronal cultures or organoids to better mimic in vivo oxidative stress responses .
- Synthetic Pathways : Optimize CBN analogs via Heck coupling or biotransformation to enhance stability for in vivo pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
